molecular formula C10H7ClN2O3S B2388375 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 339018-26-7

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole

Cat. No.: B2388375
CAS No.: 339018-26-7
M. Wt: 270.69
InChI Key: TZRUDDXHSVZKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is a thiazole derivative characterized by a chloro substituent at the 2-position and a 4-nitrophenoxymethyl group at the 5-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRUDDXHSVZKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601324649
Record name 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339018-26-7
Record name 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601324649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole typically involves the reaction of 2-chlorothiazole with 4-nitrophenoxy methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the thiazole ring is replaced by the nitrophenoxy methyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The primary application of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole lies in medicinal chemistry. It serves as a lead compound for drug development targeting various diseases, particularly cancers. Studies indicate that thiazole-containing compounds can modulate pathways involved in tumor growth and proliferation.

Table 1: Biological Activities of Thiazole Derivatives

Activity TypeDescriptionReferences
AnticancerInhibits cell proliferation in various cancer cell lines (e.g., HCT-15, DU-145)
AntimicrobialExhibits antibacterial activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryPotential to inhibit inflammatory pathways

Synthesis of Novel Compounds

The synthesis of this compound typically involves multi-step synthetic routes that allow for the modification of the thiazole ring to enhance biological activity. The compound can serve as an intermediate in the synthesis of more complex heterocycles.

Table 2: Common Synthetic Routes

Synthesis MethodDescription
AlkylationReaction with alkyl halides to introduce alkyl groups
AminolysisReaction with amines to form substituted derivatives
Substitution ReactionsReplacement of halogen with other functional groups

Case Studies

Several studies have focused on the biological activities of this compound and its derivatives:

  • Anticancer Activity : A study evaluated the compound's efficacy against colon cancer cell lines (HCT 116, HCT15). The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Comparative analyses demonstrated that derivatives showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations lower than standard antibiotics .

Pharmacological Insights

Research indicates that this compound interacts with various biological targets including enzymes and receptors involved in disease pathways. These interactions can lead to modulation of biochemical pathways, highlighting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

2-Chloro-5-[(4-chlorophenoxy)methyl]-1,3-thiazole (CAS 672949-94-9)
  • Molecular Formula: C₁₀H₇Cl₂NOS .
  • Key Differences : Replaces the nitro group with a chloro substituent. The chloro group is less electron-withdrawing than nitro, which may reduce the compound’s electrophilicity and alter its metabolic stability.
  • Synthetic Relevance : Similar synthetic routes (e.g., nucleophilic substitution) likely apply, but yields may vary due to differing reactivity of nitro vs. chloro groups.
2-Chloro-5-([3-(trifluoromethyl)phenoxy]methyl)-1,3-thiazole (CAS 339018-43-8)
  • Molecular Formula: C₁₁H₇ClF₃NOS .
  • Implications : Increased lipophilicity may improve bioavailability but could also affect toxicity profiles.

Thioether vs. Ether Linkages

2-Chloro-5-[(phenylsulfanyl)methyl]-1,3-thiazole
  • Molecular Formula : C₁₀H₈ClNS₂ .
  • Key Differences : Replaces the ether oxygen with a sulfur atom. Sulfur’s larger atomic size and lower electronegativity may increase susceptibility to oxidation but enhance π-π stacking interactions in biological targets.
  • Stability : Thioethers are generally less stable under oxidative conditions than ethers, impacting storage and handling requirements.
5-[(Benzenesulfonyl)methyl]-2-chloro-1,3-thiazole
  • Molecular Formula: C₁₀H₇ClNO₂S₂ .
  • Key Differences: Incorporates a sulfonyl group (electron-withdrawing) instead of nitrophenoxy.

Heterocyclic Substituents

2-Chloro-5-(1H-pyrazol-1-ylmethyl)-1,3-thiazole (CAS 453557-78-3)
  • Molecular Formula : C₇H₆ClN₃S .
  • Key Differences : Pyrazole introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and metal coordination. This could enhance binding affinity to enzymes or receptors compared to the nitroaromatic group.
  • Biological Activity : Pyrazole derivatives are often associated with kinase inhibition, suggesting divergent pharmacological applications .
2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazole
  • Molecular Formula : C₉H₁₀ClN₃S .

Quinoxaline and Thiadiazole Derivatives

2-Chloro-5-(((6-chloroquinoxalin-2-yl)thio)methyl)thiazole (3d)
  • Molecular Formula : C₁₂H₇Cl₂N₃S₂ .
  • Key Differences: The quinoxaline moiety adds a fused aromatic system, enhancing planar rigidity and π-stacking capacity.
  • Synthesis: Requires coupling with quinoxaline-thiols under basic conditions, contrasting with the nitro-phenoxy ether formation in the target compound .

Biological Activity

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the chloro and nitrophenoxy groups enhances its chemical reactivity, potentially leading to various pharmacological effects. Its structural characteristics suggest that it may interact with multiple biological targets, making it a candidate for further drug development.

Biological Activities

Research indicates that this compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. Studies have demonstrated its ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been tested against several cancer cell lines, including those associated with leukemia and breast cancer, showing promising results in inhibiting cell growth . The structure-activity relationship (SAR) studies indicate that the specific substituents on the thiazole ring play a crucial role in enhancing cytotoxicity against cancer cells .
  • Anticonvulsant Effects : Similar thiazole derivatives have demonstrated anticonvulsant properties in animal models. Although specific data on this compound's anticonvulsant activity is limited, related compounds have shown significant efficacy .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, thiazole derivatives often act on kinases linked to cancer progression .
  • Receptor Modulation : It may also modulate receptor activity, influencing biochemical pathways associated with cellular proliferation and apoptosis .

Comparative Analysis

To better understand the potential of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-(chloromethyl)-1,3-thiazoleChloromethyl groupAntimicrobial
4-NitrobenzylthiazoleBenzyl group with nitro substitutionAnticancer
2-Amino-5-(phenyl)-1,3-thiazoleAmino group at position 2Anti-inflammatory
2-Chloro-4-(phenyl)-thiazolePhenyl group at position 4Antimicrobial and anticancer

Case Studies

Recent case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines. The results indicated that certain structural modifications significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .
  • Antimicrobial Testing : Another study focused on the antimicrobial efficacy of thiazole derivatives against clinical isolates. The findings showed that compounds with similar structures exhibited strong inhibitory effects on pathogenic bacteria .

Q & A

Q. Basic

  • IR Spectroscopy : Identifies functional groups like C-Cl (750–550 cm⁻¹), aromatic C=C (1600–1450 cm⁻¹), and nitro groups (1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves electronic environments of the thiazole ring (δ 6.8–7.5 ppm for aromatic protons) and nitrophenoxy methylene (δ 4.2–4.8 ppm) .
  • Elemental Analysis : Validates purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

How can computational methods aid in optimizing the synthesis of this thiazole derivative?

Advanced
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach combines reaction path searches with information science to narrow optimal conditions (solvent, catalyst, temperature) by analyzing electronic parameters like Fukui indices or frontier molecular orbitals . This methodology shortens development time by 30–50% compared to traditional methods .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Structural Analogs Comparison : Evaluate substituent effects using analogs (e.g., methoxy vs. ethoxy groups) to isolate bioactivity trends .
  • Statistical Meta-Analysis : Apply multivariate regression to correlate substituent electronegativity or steric bulk with IC₅₀ values .
  • Receptor Docking Studies : Use molecular dynamics to explain discrepancies in binding affinities (e.g., 9c vs. 9m in α-glucosidase inhibition) .

How do structural modifications influence the compound's reactivity and bioactivity?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity of the thiazole ring, improving reactivity in nucleophilic substitutions but reducing solubility .
  • Methoxy vs. Methyl Substitutions : Methoxy groups increase hydrogen-bonding potential, enhancing antimicrobial activity (e.g., MIC reduction from 128 µg/mL to 32 µg/mL) .
  • Halogen Positioning : 4-Chlorophenyl derivatives show higher thermal stability (ΔTₘ = +15°C) compared to 3-chloro analogs due to steric shielding .

What are the best practices for ensuring purity and yield in multi-step syntheses?

Q. Basic

  • TLC Monitoring : Use hexane:ethyl acetate (3:1) to track intermediate formation .
  • Recrystallization : Purify final products using hot ethanol-water mixtures (70:30 v/v) to remove unreacted starting materials .
  • Catalyst Recycling : Recover Bleaching Earth Clay via centrifugation, reducing costs by 20% per batch .

How to design experiments to study the compound's interaction with biological targets?

Q. Advanced

  • In Silico Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., α-glucosidase), focusing on key residues (e.g., Asp349 for hydrogen bonding) .
  • In Vitro Assays : Pair MIC determinations with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects .
  • SAR Libraries : Synthesize a 12-compound library with systematic substituent variations (e.g., -F, -Br, -OCH₃) to map bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.